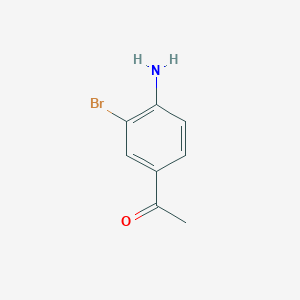
1-(4-Amino-3-bromo-phenyl)-ethanone
Vue d'ensemble
Description
1-(4-Amino-3-bromo-phenyl)-ethanone is an organic compound characterized by the presence of an amino group and a bromine atom attached to a phenyl ring, with an ethanone group as the functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-bromo-phenyl)-ethanone can be synthesized through several methods. One common approach involves the bromination of 4-aminophenylacetonitrile using N-bromosuccinimide (NBS) in acetonitrile at temperatures ranging from 0°C to room temperature . The reaction is typically carried out by adding NBS dropwise to a solution of 4-aminophenylacetonitrile in acetonitrile, followed by warming to room temperature and subsequent workup to isolate the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Amino-3-bromo-phenyl)-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions, particularly when catalyzed by Lewis acids like aluminum chloride.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Lewis Acids (e.g., AlCl3): Catalysts for Friedel-Crafts reactions.
Oxidizing Agents (e.g., KMnO4): For oxidation reactions.
Reducing Agents (e.g., NaBH4): For reduction reactions.
Major Products:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Carboxylic Acids and Alcohols: From oxidation and reduction of the ethanone group.
Applications De Recherche Scientifique
1-(4-Amino-3-bromo-phenyl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic compounds.
Material Science:
Mécanisme D'action
The mechanism of action of 1-(4-Amino-3-bromo-phenyl)-ethanone largely depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes or receptors. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets, potentially disrupting biological pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Amino-3-bromobenzoic Acid: Shares the amino and bromine substituents but differs in the functional group (carboxylic acid instead of ethanone).
2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but with an alcohol group instead of an ethanone.
Uniqueness: 1-(4-Amino-3-bromo-phenyl)-ethanone is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-(4-amino-3-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMVJBACZFHISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363933 | |
| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56759-32-1 | |
| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

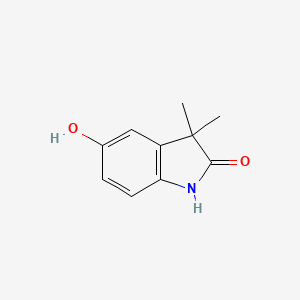
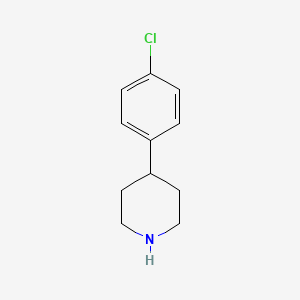
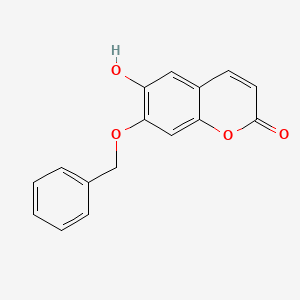
methanone](/img/structure/B1270661.png)
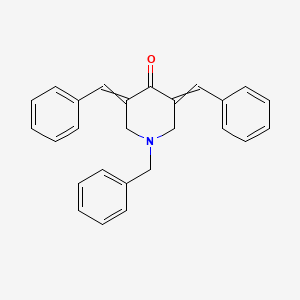
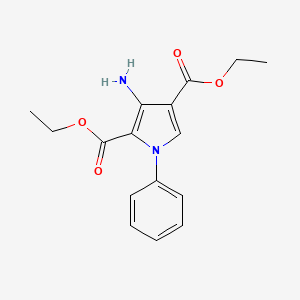
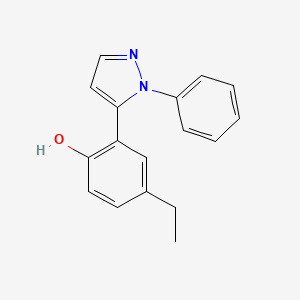
![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)
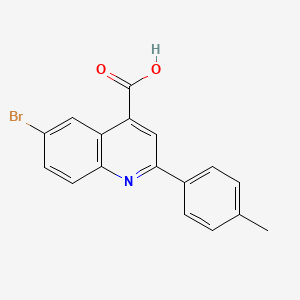
![N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B1270672.png)
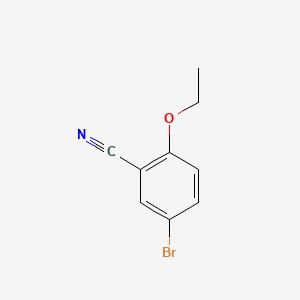
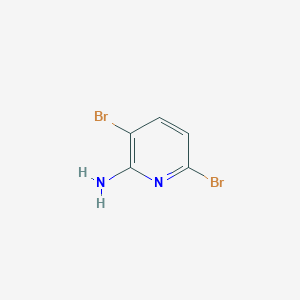
![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)

